

Technical Guide: Spectral Analysis of Methyl 2-methoxy-5-sulfamoylbenzoate

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Compound of Interest

Compound Name: *Methyl 2-methoxy-5-sulfamoylbenzoate*

Cat. No.: *B120666*

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-methoxy-5-sulfamoylbenzoate is a key intermediate in the synthesis of various pharmaceutical compounds. Its chemical structure, comprising a substituted benzene ring with methoxy, sulfamoyl, and methyl ester functional groups, gives rise to a unique spectral signature. This technical guide provides a comprehensive overview of the expected spectral data for this compound, including Proton Nuclear Magnetic Resonance (^1H NMR), Carbon-13 Nuclear Magnetic Resonance (^{13}C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

While exhaustive searches of scientific databases and literature did not yield publicly available experimental spectra for **Methyl 2-methoxy-5-sulfamoylbenzoate**, this guide presents predicted spectral data alongside detailed, generalized experimental protocols for obtaining such spectra. This information is intended to serve as a valuable reference for researchers involved in the synthesis, purification, and characterization of this important molecule.

Chemical Structure and Properties

Property	Value
Chemical Name	Methyl 2-methoxy-5-sulfamoylbenzoate
Synonyms	4-Methoxy-3-(methoxycarbonyl)benzenesulfonamide, Methyl 5-(aminosulfonyl)-2-methoxybenzoate
CAS Number	33045-52-2
Molecular Formula	C ₉ H ₁₁ NO ₅ S
Molecular Weight	245.25 g/mol
Melting Point	175-177 °C
Appearance	White to off-white powder

Predicted Spectral Data

The following tables summarize the predicted spectral data for **Methyl 2-methoxy-5-sulfamoylbenzoate**. These predictions are based on established principles of spectroscopy and analysis of the compound's chemical structure.

¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy

Predicted ¹H NMR Spectral Data (500 MHz, CDCl₃)

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~8.35	d	1H	Ar-H (H-6)
~7.95	dd	1H	Ar-H (H-4)
~7.10	d	1H	Ar-H (H-3)
~7.50	br s	2H	-SO ₂ NH ₂
~3.95	s	3H	-OCH ₃ (ester)
~3.90	s	3H	-OCH ₃ (aromatic)

Note: Chemical shifts are referenced to tetramethylsilane (TMS) at 0.00 ppm. Coupling constants (J) for aromatic protons are expected to be in the range of 2-9 Hz.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy

Predicted ¹³C NMR Spectral Data (125 MHz, CDCl₃)

Chemical Shift (δ , ppm)	Carbon Type	Assignment
~165.0	C=O	Ester carbonyl
~162.0	C	Ar-C (C-2)
~135.0	C	Ar-C (C-5)
~133.0	CH	Ar-C (C-6)
~131.0	CH	Ar-C (C-4)
~121.0	C	Ar-C (C-1)
~113.0	CH	Ar-C (C-3)
~56.5	CH ₃	-OCH ₃ (aromatic)
~52.5	CH ₃	-OCH ₃ (ester)

IR (Infrared) Spectroscopy

Predicted IR Absorption Bands

Wavenumber (cm ⁻¹)	Intensity	Assignment
3350-3250	Medium, Sharp (two bands)	N-H stretch (sulfonamide)
3080-3010	Weak	C-H stretch (aromatic)
2960-2850	Weak	C-H stretch (methyl)
~1720	Strong	C=O stretch (ester)
1600, 1480	Medium-Weak	C=C stretch (aromatic)
~1340	Strong	S=O stretch (asymmetric, sulfonamide)
~1160	Strong	S=O stretch (symmetric, sulfonamide)
1250-1200	Strong	C-O stretch (aryl ether)
1100-1000	Medium	C-O stretch (ester)

MS (Mass Spectrometry)

Predicted Mass Spectrometry Data (Electron Ionization - EI)

m/z	Relative Intensity (%)	Assignment
245	Moderate	[M] ⁺ (Molecular Ion)
214	High	[M - OCH ₃] ⁺
186	Moderate	[M - COOCH ₃] ⁺
166	High	[M - SO ₂ NH ₂] ⁺
135	Moderate	[C ₇ H ₄ O ₃] ⁺

Experimental Protocols

The following are generalized protocols for obtaining the spectral data described above. Instrument-specific parameters may require optimization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve 5-10 mg of **Methyl 2-methoxy-5-sulfamoylbenzoate** in approximately 0.6 mL of a deuterated solvent (e.g., CDCl_3 , DMSO-d_6) in a clean, dry NMR tube.
- Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (0 ppm).
- Instrumentation: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.
- ^1H NMR Acquisition:
 - Set the spectral width to cover the expected range of proton resonances (e.g., 0-10 ppm).
 - Use a sufficient number of scans to achieve a good signal-to-noise ratio.
 - Apply a 90° pulse and an appropriate relaxation delay.
- ^{13}C NMR Acquisition:
 - Set the spectral width to cover the expected range of carbon resonances (e.g., 0-180 ppm).
 - Use proton decoupling to simplify the spectrum to single lines for each carbon.
 - A larger number of scans will be required compared to ^1H NMR due to the lower natural abundance of ^{13}C .

Infrared (IR) Spectroscopy

- Sample Preparation (KBr Pellet Method):

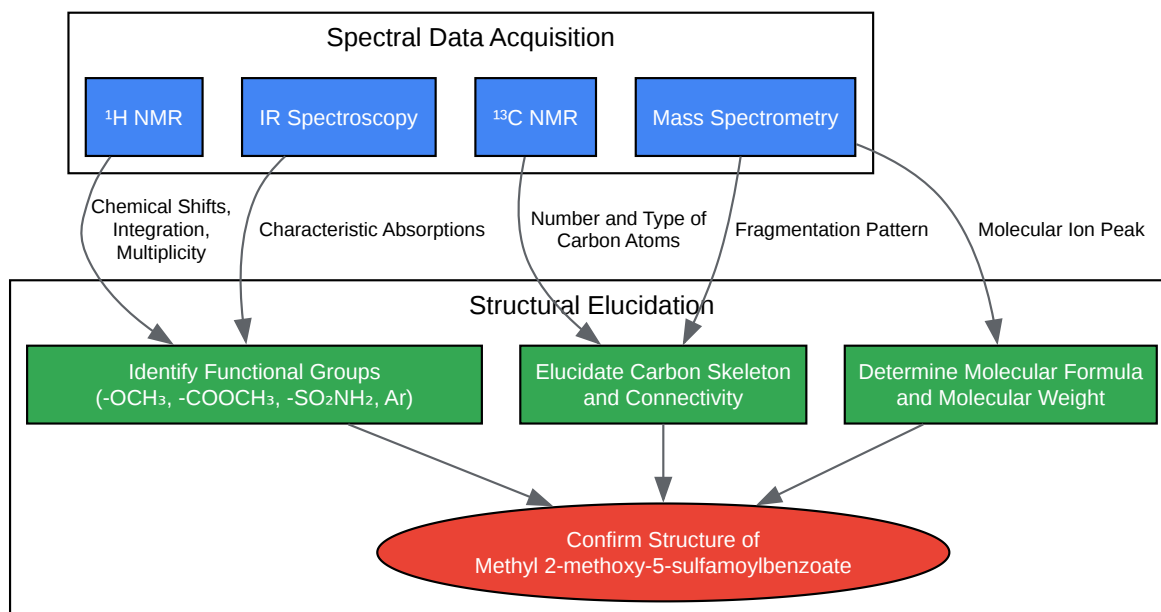
- Grind a small amount (1-2 mg) of **Methyl 2-methoxy-5-sulfamoylbenzoate** with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, uniform powder is obtained.
- Press the powder into a transparent pellet using a hydraulic press.
- Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
- Acquisition:
 - Record a background spectrum of the empty sample compartment.
 - Place the KBr pellet in the sample holder and record the sample spectrum.
 - The spectrum is typically recorded over the range of 4000-400 cm^{-1} .

Mass Spectrometry (MS)

- Sample Preparation: Dissolve a small amount of the compound in a suitable volatile solvent (e.g., methanol, acetonitrile).
- Instrumentation: Utilize a mass spectrometer with an appropriate ionization source (e.g., Electron Ionization - EI, or Electrospray Ionization - ESI).
- Acquisition (EI Mode):
 - Introduce the sample into the ion source (often via a direct insertion probe or GC inlet).
 - Bombard the sample with a beam of electrons (typically 70 eV) to induce ionization and fragmentation.
 - The resulting ions are separated by their mass-to-charge ratio (m/z) and detected.

Data Interpretation Workflow

The following diagram illustrates the logical workflow for interpreting the collective spectral data to confirm the structure of **Methyl 2-methoxy-5-sulfamoylbenzoate**.



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Caption: Logical workflow for the structural elucidation of **Methyl 2-methoxy-5-sulfamoylbenzoate** using combined spectral data.

This comprehensive approach, integrating data from multiple spectroscopic techniques, is essential for the unambiguous structural confirmation of synthesized organic molecules like **Methyl 2-methoxy-5-sulfamoylbenzoate**, ensuring the quality and integrity of materials used in research and drug development.

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